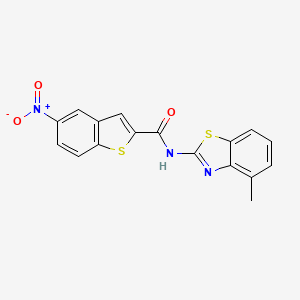

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S2/c1-9-3-2-4-13-15(9)18-17(25-13)19-16(21)14-8-10-7-11(20(22)23)5-6-12(10)24-14/h2-8H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRFHBULXYDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 4-methyl-1,3-benzothiazole moiety. This can be achieved through the cyclization of 4-methyl-2-aminothiophenol with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

Nitration of Benzothiophene: The 5-nitro-1-benzothiophene can be synthesized by nitrating benzothiophene using a mixture of concentrated nitric acid and sulfuric acid.

Amide Bond Formation: The final step involves coupling the 4-methyl-1,3-benzothiazole with the 5-nitro-1-benzothiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is . It consists of a benzothiazole moiety linked to a nitro group and a benzothiophene carboxamide. The structural arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. The compound's ability to modulate this pathway suggests its potential use in cancer therapies targeting this aggressive cancer type .

Neuroprotective Effects

The compound has shown promise in neuroprotection by reducing protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves inhibiting the oligomerization of proteins like transthyretin and alpha-synuclein, thereby mitigating their aggregation and toxicity.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship indicates that modifications to the benzothiazole ring can enhance efficacy against specific pathogens .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of this compound on mesothelioma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

Research published in Journal of Neurochemistry explored the neuroprotective effects of the compound on models of Alzheimer's disease. The study found that treatment with this compound led to a decrease in amyloid-beta plaque formation and improved cognitive function in treated animals.

Biochemical Pathways

The compound interacts with specific proteins involved in cellular signaling pathways related to cancer progression and neurodegeneration. Its ability to inhibit protein aggregation suggests a multifaceted mechanism involving:

- Protein Interaction : Binding to target proteins to prevent misfolding.

- Cell Signaling Modulation : Altering pathways that lead to cell survival or apoptosis.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict binding affinities between this compound and target proteins. These studies indicate strong binding interactions with active sites critical for protein function, supporting its role as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Structural Insights :

- The 4-methyl group on the benzothiazole ring may improve metabolic stability relative to unsubstituted benzothiazoles, as methyl groups often reduce oxidative degradation .

Pharmacological and Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from related structures:

- Solubility : The nitro group likely reduces aqueous solubility compared to polar substituents (e.g., carboxylic acid in the thiazole-4-carboxylic acid analogue ).

- Bioactivity : Benzothiazole- and benzothiophene-containing compounds frequently exhibit kinase inhibitory activity. For example, the patent-derived thiazole-4-carboxylic acid analogue (Example 1, ) showed IC₅₀ values <100 nM for specific kinases, suggesting the target compound may share similar efficacy.

- Toxicity : Chlorinated analogues (e.g., N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ) may exhibit higher hepatotoxicity due to bioaccumulation of halogens, whereas the nitro group in the target compound could mitigate this risk.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both benzothiazole and benzothiophene moieties, which are known for their biological significance. The inclusion of a nitro group and a carboxamide enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following key findings have been reported:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is crucial for the apoptotic pathway. This mechanism was observed in various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) .

- Selectivity and Potency : In vitro studies demonstrate that compounds similar to this compound exhibit significant selectivity against cancer cells over normal cells. For instance, related compounds showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells .

- Structure–Activity Relationships (SAR) : SAR analyses indicate that the presence of specific functional groups, such as the benzothiazole moiety and an N, N, O-donor set, is critical for enhancing anticancer activity. Modifications leading to increased lipophilicity or steric hindrance may reduce efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Benzothiazole derivatives have been reported to exhibit antibacterial activity against various pathogens:

- In Vitro Antibacterial Screening : Compounds similar to this compound were evaluated for antibacterial activity at concentrations of 200 µg/mL and 100 µg/mL. Results indicated varying degrees of effectiveness against tested bacterial strains .

Case Studies

Several case studies have explored the biological activities of similar benzothiazole derivatives:

- Study on Apoptosis Induction : A study evaluated the apoptotic effects of benzothiazole derivatives in zebrafish embryos, demonstrating significant induction of apoptosis via procaspase activation .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of substituted benzothiazoles, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Biological Activity | Cell Line/Organism | IC50/Effect Concentration | Mechanism |

|---|---|---|---|

| Anticancer | U937 | 5.2 - 6.6 μM | Procaspase-3 activation |

| Anticancer | MCF-7 | Not specified | Apoptosis induction |

| Antibacterial | Various strains | 200 µg/mL - 100 µg/mL | Inhibition of bacterial growth |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction conditions be controlled to enhance purity and yield?

- Methodological Answer : The compound can be synthesized via coupling of 5-nitro-1-benzothiophene-2-carboxylic acid chloride with 4-methyl-1,3-benzothiazol-2-amine. Key steps include:

- Activation : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions .

- Coupling : React the acid chloride with the benzothiazol-2-amine in pyridine or dimethylformamide (DMF) at 60–80°C for 6–12 hours to form the carboxamide bond. Pyridine acts as both a solvent and base to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm the presence of the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and nitro groups (distinct deshielding effects) .

- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) .

Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound, particularly concerning cancer-related targets?

- Methodological Answer :

- Target Selection : Focus on kinases (e.g., EGFR, VEGFR) or redox enzymes (e.g., thioredoxin reductase) due to the nitro group’s redox activity.

- Assay Design : Use fluorometric or colorimetric assays (e.g., NADPH depletion for redox enzymes) with positive controls (e.g., staurosporine for kinases).

- Dose-Response : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include DMSO controls (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies should be employed to resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Assess bioavailability via LC-MS/MS after oral/intravenous administration in animal models. Low bioavailability may explain reduced in vivo efficacy .

- Metabolite Profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS) and compare their activity in vitro.

- Tissue Distribution Studies : Use radiolabeled compounds (³H or ¹⁴C) to track accumulation in target vs. non-target tissues .

Q. What computational approaches (e.g., molecular docking, QSAR) are recommended to predict the binding modes and structure-activity relationships of this compound with potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., benzothiazole binding to ATP pockets in kinases). Validate docking poses with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Generate 3D descriptors (e.g., electrostatic potential, lipophilicity) from Gaussian calculations and correlate with bioactivity data. Use partial least squares (PLS) regression for predictive modeling .

Q. How can X-ray crystallography and advanced refinement software (e.g., SHELXL) be utilized to determine the absolute configuration and intermolecular interactions of this compound in crystal form?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (e.g., methanol/chloroform 1:1) at 4°C.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Collect data at 100 K to minimize thermal motion .

- Structure Refinement : Solve phases via direct methods (SHELXT) and refine with SHELXL. Analyze hydrogen bonds (e.g., N–H⋯O nitro interactions) and π-π stacking (benzothiazole-benzothiophene) using Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.